3-Acetyl-5-nitrobenzaldehyde
Description
3-Acetyl-5-nitrobenzaldehyde is an aromatic organic compound featuring a benzaldehyde backbone substituted with an acetyl group (-COCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position. The acetyl group introduces electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and crystallinity. For instance, substituent positioning and functional group interactions (e.g., π-stacking, hydrogen bonding) observed in similar compounds can be extrapolated to predict its behavior .
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-acetyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H7NO4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3 |
InChI Key |
IXJBROSXSGODKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-nitrobenzaldehyde typically involves the nitration of 3-acetylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 3-Acetyl-5-aminobenzaldehyde.
Oxidation: 3-Acetyl-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Acetyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-nitrobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison evaluates 3-acetyl-5-nitrobenzaldehyde against three structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Data Table: Structural and Physicochemical Properties
*Calculated based on molecular formula; experimental data unavailable in provided evidence.
Substituent Effects and Reactivity
Electron-Withdrawing vs. Electron-Donating Groups :
- The acetyl group in this compound is strongly electron-withdrawing, which may deactivate the benzene ring toward electrophilic substitution compared to 3-hydroxy-5-nitrobenzaldehyde (hydroxyl: electron-donating) and 3-methoxy-5-nitrobenzamide (methoxy: electron-donating) .
- The nitro group’s meta-directing nature in all compounds would influence regioselectivity in further reactions.
Steric and Planarity Considerations :
Solubility and Crystallinity
- 3-Methoxy-5-nitrobenzamide’s amide group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to aldehyde-containing analogs .
Reactivity Trends
- Aldehyde Group Reactivity :
- The electron-withdrawing acetyl group in this compound may reduce the aldehyde’s nucleophilicity compared to 3-nitrobenzaldehyde, affecting condensation or oxidation reactions.
- Functional Group Transformations :
- The hydroxyl group in 3-hydroxy-5-nitrobenzaldehyde allows for etherification or esterification, whereas the acetyl group in this compound could undergo hydrolysis to yield carboxylic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
